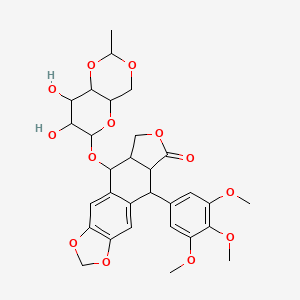

Epipodophyllotoxin derivitive

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

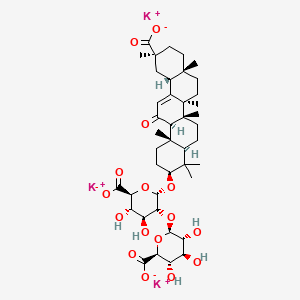

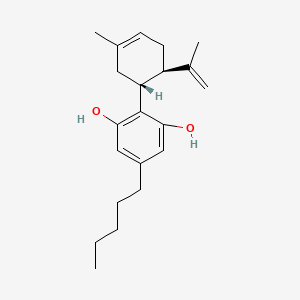

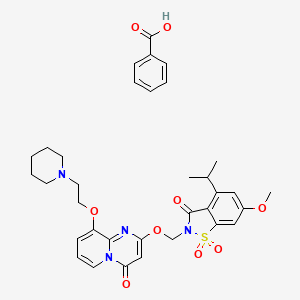

Epipodophyllotoxin derivatives are compounds derived from epipodophyllotoxin, a naturally occurring substance found in the root of the American Mayapple plant (Podophyllum peltatum) . These derivatives, such as etoposide and teniposide, are widely used in cancer treatment due to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

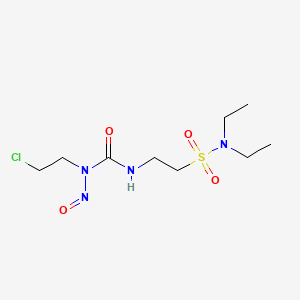

Epipodophyllotoxin derivatives can be synthesized through various chemical reactions. One common method involves the reaction of podophyllotoxin with sodium azide to form epipodophyllotoxin 4β-azide, which is then reduced via catalytic hydrogenolysis to produce 4β-aminoepipodophyllotoxin . This intermediate can be further modified by condensation with sulfonyl chloride, acyl chloride, or carboxylic acid to yield various derivatives .

Industrial Production Methods

Industrial production of epipodophyllotoxin derivatives often involves multi-enzyme cascades in microbial systems such as Escherichia coli. This method allows for the sustainable production of these compounds by reconstituting the biosynthetic reactions of the plant Sinopodophyllum hexandrum .

Analyse Chemischer Reaktionen

Types of Reactions

Epipodophyllotoxin derivatives undergo several types of chemical reactions, including:

Oxidation: These compounds can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert epipodophyllotoxin derivatives into their reduced forms.

Common Reagents and Conditions

Common reagents used in the synthesis of epipodophyllotoxin derivatives include sodium azide, sulfonyl chloride, acyl chloride, and carboxylic acid . Reaction conditions often involve temperatures around 45°C and the use of triethylamine as a reagent for binding acids .

Major Products Formed

Major products formed from these reactions include various epipodophyllotoxin derivatives with enhanced cytotoxic activity against cancer cells .

Wissenschaftliche Forschungsanwendungen

Epipodophyllotoxin derivatives have a wide range of scientific research applications:

Chemistry: These compounds are used as intermediates in the synthesis of other biologically active molecules.

Biology: They serve as tools for studying cell cycle regulation and apoptosis.

Wirkmechanismus

Epipodophyllotoxin derivatives exert their effects by inhibiting topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, preventing the cell from entering the mitotic phase of cell division and ultimately causing cell death . These compounds primarily act during the G2 and S phases of the cell cycle .

Vergleich Mit ähnlichen Verbindungen

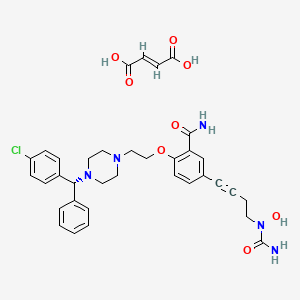

Epipodophyllotoxin derivatives are unique due to their specific mechanism of action and high efficacy against drug-resistant cancer cells . Similar compounds include:

Podophyllotoxin: The parent compound from which epipodophyllotoxin is derived.

4′-Demethylepipodophyllotoxin: A related compound with pronounced biological activity.

Etoposide and Teniposide: Semi-synthetic derivatives of epipodophyllotoxin widely used in cancer treatment.

These compounds share similar mechanisms of action but differ in their specific chemical structures and clinical applications.

Eigenschaften

CAS-Nummer |

111712-42-6 |

|---|---|

Molekularformel |

C30H34O13 |

Molekulargewicht |

602.6 g/mol |

IUPAC-Name |

5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C30H34O13/c1-12-37-10-21-28(41-12)24(31)25(32)30(42-21)43-26-15-8-18-17(39-11-40-18)7-14(15)22(23-16(26)9-38-29(23)33)13-5-19(34-2)27(36-4)20(6-13)35-3/h5-8,12,16,21-26,28,30-32H,9-11H2,1-4H3 |

InChI-Schlüssel |

IEPCYJLTAGEWNI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.